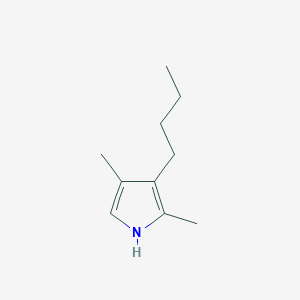

2,4-Dimethyl-3-butylpyrrole

Description

Overview of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Chemical Research

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, serves as a foundational scaffold in organic chemistry. wikipedia.orgatamanchemicals.com The pyrrole ring is a crucial component in a vast array of natural products essential for life, including heme, chlorophyll, vitamin B₁₂, and bile pigments like bilirubin. wikipedia.orgnumberanalytics.com Its derivatives are not only prevalent in nature but are also integral to modern science. In the pharmaceutical industry, the pyrrole framework is a key building block in the synthesis of numerous therapeutic agents, contributing to anticancer, anti-inflammatory, and antiviral drugs. atamanchemicals.comresearchgate.net Furthermore, pyrrole-based compounds are pivotal in materials science, finding applications in the development of conductive polymers, organic light-emitting diodes (OLEDs), and other advanced materials. atamanchemicals.comnumberanalytics.com The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, a property that is extensively utilized in organic synthesis to construct complex molecules. numberanalytics.com

Contextualization of Alkyl-Substituted Pyrrole Derivatives within Aromatic Heterocyclic Chemistry

Within the broad family of pyrroles, alkyl-substituted derivatives represent a significant subclass. The introduction of alkyl groups onto the pyrrole ring modifies its electronic and steric properties. Compared to the parent pyrrole, alkyl substitution generally increases the electron density of the ring, enhancing its basicity. wikipedia.org For instance, while pyrrole is an extremely weak base, tetramethylpyrrole is significantly more basic. wikipedia.org This modification of reactivity is crucial for directing further chemical transformations.

Distinctive Features and Research Interest in 2,4-Dimethyl-3-butylpyrrole Architecture

The compound this compound is a specific alkyl-substituted pyrrole. Its architecture is defined by methyl groups at positions 2 and 4, and a butyl group at position 3 of the pyrrole ring. A structurally related and often discussed compound is 3-tert-Butyl-2,4-dimethylpyrrole (CAS No. 151464-91-4), which features a bulky tert-butyl group at the 3-position. prepchem.comcymitquimica.com This tert-butyl group, in particular, imparts unique steric and electronic properties to the molecule. cymitquimica.com The bulkiness can influence the compound's reactivity and solubility, making it less polar compared to less substituted pyrroles. cymitquimica.com

The specific substitution pattern of this compound and its isomers is of interest for applications in organic synthesis and potentially as ligands or catalysts. cymitquimica.com The synthesis of such specifically substituted pyrroles, like the preparation of 2,4-dimethyl-3-tert-butylpyrrole, has been documented through the decarboxylation of a corresponding pyrrole-carboxylic acid precursor. prepchem.com

Below is a table summarizing the computed physicochemical properties for the related compound 3-tert-Butyl-2,4-dimethyl-1H-pyrrole.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N | cymitquimica.commolbase.com |

| Molecular Weight | 151.25 g/mol | molbase.com |

| CAS Number | 151464-91-4 | cymitquimica.commolbase.com |

| Synonyms | 2,4-dimethyl-3-tert-butylpyrrole | molbase.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Solubility | Good solubility in non-polar solvents (e.g., benzene, dichloromethane), almost insoluble in water | chembk.com |

Historical Development of Synthetic Strategies for Pyrrole Scaffolds Relevant to this compound

The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several classical named reactions providing access to a wide variety of substituted derivatives. These methods are fundamental to producing scaffolds like this compound.

Paal-Knorr Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this is one of the most direct methods for pyrrole synthesis. wikipedia.orgalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. rgmcet.edu.inorganic-chemistry.org The versatility and simplicity of this reaction have made it a frequently used method. wikipedia.orgrgmcet.edu.in However, traditional protocols can require harsh conditions, leading to the development of numerous modern modifications using various catalysts to improve efficiency and sustainability. rgmcet.edu.insioc-journal.cn

Knorr Pyrrole Synthesis (1884): Also developed by Ludwig Knorr, this highly versatile reaction synthesizes substituted pyrroles from an α-amino-ketone and a compound with an active methylene (B1212753) group (like a β-ketoester). wikipedia.orgsynarchive.com Because α-aminoketones can self-condense, they are often prepared in situ from a ketone oxime. wikipedia.orgthermofisher.com The Knorr synthesis is particularly important for creating pyrroles with specific substitution patterns and has been utilized in the synthesis of various biologically active compounds. thermofisher.comacs.org

Hantzsch Pyrrole Synthesis (1890): Named after Arthur Hantzsch, this method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgthieme-connect.com Despite its status as a named reaction, it has historically received less attention than the Knorr or Paal-Knorr methods. thieme-connect.comthieme-connect.com The mechanism begins with the formation of an enamine from the amine and β-ketoester, which then attacks the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.orgquimicaorganica.org

These foundational synthetic strategies remain central to the construction of substituted pyrroles.

| Synthesis Method | Reactants | General Product | Year Reported |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Ammonia/Primary Amine | Substituted Pyrrole | 1884 |

| Knorr Pyrrole Synthesis | α-Amino-ketone + β-Ketoester | Substituted Pyrrole | 1884 |

| Hantzsch Pyrrole Synthesis | β-Ketoester + α-Haloketone + Ammonia/Primary Amine | Substituted Pyrrole | 1890 |

Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

3-butyl-2,4-dimethyl-1H-pyrrole |

InChI |

InChI=1S/C10H17N/c1-4-5-6-10-8(2)7-11-9(10)3/h7,11H,4-6H2,1-3H3 |

InChI Key |

HIHDRBDUKQYXIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC=C1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyl 3 Butylpyrrole and Analogues

Classical Pyrrole (B145914) Synthesis Approaches Applicable to 2,4-Dimethyl-3-butylpyrrole Precursors

Traditional methods for pyrrole synthesis, established in the late 19th and early 20th centuries, remain foundational in organic chemistry. These reactions, while historically significant, often require harsh conditions. However, their adaptability and the wealth of research surrounding them make them relevant starting points for the synthesis of specifically substituted pyrroles like this compound.

Knorr Pyrrole Synthesis Modifications and Optimization

The Knorr pyrrole synthesis, first reported in 1884, is a widely used method for preparing substituted pyrroles. wikipedia.org The classical approach involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of a precursor to this compound, such as a 2,4-dimethyl-3-alkoxycarbonyl-5-substituted-pyrrole, one could envision the reaction of an α-amino-β-ketoester with a β-diketone. A common precursor synthesized via this method is diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, which can be further modified. orgsyn.orgpku.edu.cn

The synthesis of 2,4-dimethylpyrrole (B27635) itself has been achieved through a modification of the Knorr method, starting from 2,4-dimethyl-3,5-dicarbethoxypyrrole. researchgate.netorgsyn.org The general mechanism requires zinc dust and acetic acid as catalysts and can proceed at room temperature. wikipedia.org Due to the propensity of α-aminoketones to self-condense, they are often prepared in situ from the corresponding oxime. wikipedia.org

Table 1: Selected Modifications and Optimizations of the Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Ethyl acetoacetate | Sodium nitrite, Zinc dust | Acetic acid | Room Temperature, then reflux | Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole | 57-64% | orgsyn.org |

| α-amino ketone | β-ketoester | Zinc, Acetic acid | Room Temperature | Substituted pyrrole | Varies | wikipedia.org |

| Diethyl oximinomalonate | 2,4-pentanedione | Acetic acid | Boiling | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60% | wikipedia.org |

Paal-Knorr Condensation Pathways and Derivative Formation

The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, is a straightforward method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in This method is highly versatile, allowing for a wide range of substituents on the pyrrole ring. wikipedia.org To synthesize this compound, a potential precursor would be 3-butyl-hexane-2,5-dione, which upon reaction with an amine source, would yield the target molecule.

The reaction is typically carried out under protic or Lewis acidic conditions. wikipedia.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. rgmcet.edu.inuctm.edu Numerous modifications have been developed to improve yields and broaden the scope of the Paal-Knorr reaction, including the use of various catalysts. rgmcet.edu.in

Table 2: Catalysts and Conditions in Paal-Knorr Synthesis of N-Substituted Pyrroles

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Conditions | Yield | Reference |

| Hexane-2,5-dione | Butan-1-amine | None | - | On-chip | - | researchgate.net |

| Acetonylacetone | Primary amines | CATAPAL 200 | None | 60 °C, 45 min | 68-97% | mdpi.com |

| 1,4-diketones | Primary amines | Iodine | None | Room Temp | High | rgmcet.edu.in |

| 2,5-Hexanedione | Various amines | Montmorillonite KSF | Dichloromethane | Room Temp, 1-25h | 69-96% | mdpi.com |

Hantzsch Pyrrole Synthesis Adaptations and Scope

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method allows for the synthesis of highly substituted pyrroles. For a 2,4-dimethyl-3-alkylpyrrole, a possible strategy would involve the reaction of an appropriate α-haloketone, a β-ketoester with a butyl group at the α-position, and an amine.

While the classical Hantzsch synthesis has limitations, including moderate yields and a limited substrate scope, modern variations have expanded its utility. thieme-connect.com The use of non-conventional conditions and a broader range of starting materials has been explored to overcome these limitations. thieme-connect.comscribd.com For instance, extensions of the Hantzsch synthesis can produce ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. scribd.comresearchgate.net

Table 3: Examples of Hantzsch Pyrrole Synthesis

| β-ketoester | α-haloketone | Amine Source | Product Type | Yield | Reference |

| Ethyl acetoacetate | Chloroacetone | Ammonia | 2,5-dimethyl-3-carbethoxypyrrole | - | researchgate.net |

| Various | Various | Primary amines | Polysubstituted pyrroles | Varies | researchgate.net |

| Ethyl acetoacetate | 3-chloro-2-butanone | Ammonia | Substituted pyrrole | 26% | researchgate.net |

Clauson-Kaas Reaction Variants for N-Substituted Pyrroles

The Clauson-Kaas reaction provides a route to N-substituted pyrroles through the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgnih.gov While this method is primarily for N-substitution on an otherwise unsubstituted pyrrole ring, it is a key reaction for preparing a wide variety of pyrrole analogues.

Numerous modifications have been developed to improve the efficiency and environmental friendliness of the Clauson-Kaas reaction. These include the use of various catalysts such as iron(III) chloride, copper catalysts, and scandium triflate, as well as the use of greener solvents like water or solvent-free conditions. beilstein-journals.orgresearchgate.net Microwave irradiation has also been successfully employed to accelerate the reaction. arkat-usa.org

Table 4: Selected Catalysts and Conditions for the Clauson-Kaas Reaction

| Amine | Catalyst | Solvent | Conditions | Yield | Reference |

| Various primary amines | Acetic acid | Acetic acid | Reflux | 59-95% | beilstein-journals.org |

| Various amines | ZrOCl₂·8H₂O (4 mol%) | Water | 60 °C | 70-98% | beilstein-journals.org |

| Various amines | Zn(OTf)₂ (5 mol%) | None | 70 °C, 8h | Moderate to excellent | beilstein-journals.org |

| Various amines | Mn(NO₃)₂·4H₂O | None | Microwave, 120 °C | up to 89% | beilstein-journals.org |

| Aromatic amines | L-(+)-tartaric acid-choline chloride | DES | - | 75-95% | beilstein-journals.org |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles in the synthesis of pyrroles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry to pyrrole synthesis encompasses a variety of strategies, including the use of greener solvents, alternative energy sources, and the development of reusable catalysts. semnan.ac.ir Multicomponent reactions (MCRs) have emerged as a powerful tool in green synthesis, allowing for the construction of complex molecules like polysubstituted pyrroles in a single step from simple starting materials, thereby increasing atom economy and reducing waste. researchgate.netrsc.org

Table 5: Examples of Green Synthetic Approaches to Substituted Pyrroles

| Reaction Type | Reactants | Catalyst/Conditions | Key Green Principle | Product | Reference |

| Multicomponent | Aromatic aldehydes, ethyl acetoacetate, thiadiazole derivatives, nitromethane | [Simp]HSO₄ ionic liquid, solvent-free | Solvent-free, reusable catalyst | Polyfunctionalized pyrrole | semnan.ac.ir |

| Paal-Knorr | 1,4-diones, primary amines | Choline chloride/urea | Deep eutectic solvent | N-substituted pyrroles | rgmcet.edu.in |

| Clauson-Kaas | Amines, 2,5-dimethoxytetrahydrofuran | Nano-sulfated TiO₂, solvent-free | Solvent-free, heterogeneous catalyst | N-substituted pyrroles | beilstein-journals.org |

| Cross-metathesis/cyclization | N-allylamines, α,β-unsaturated carbonyls | Ruthenium catalyst, microwave, solvent-free | Solvent-free, microwave-assisted | N-substituted pyrroles | tandfonline.com |

| Cycloaddition | Substituted ethanones, dialkyl acetylene (B1199291) dicarboxylate | Surfactants (SDS, Triton X-100), water, microwave | Water as solvent, metal-free | Polysubstituted pyrroles | rsc.org |

Catalytic Approaches and Catalyst Development

Catalysis is fundamental to modern organic synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. The synthesis of this compound and its analogues is no exception, with significant research dedicated to developing novel catalytic systems.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, making the process more sustainable. mdpi.com Commercially available aluminas, such as CATAPAL 200, have been shown to be effective catalysts for the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions. mdpi.com The high percentage of Brønsted acid sites on this catalyst is believed to efficiently catalyze the condensation and dehydration steps of the reaction. mdpi.com

Transition metal catalysts have also been developed for novel pyrrole syntheses. An iridium-catalyzed reaction has been introduced where secondary alcohols and amino alcohols are linked to form the pyrrole ring, eliminating two equivalents of hydrogen gas in the process. nih.gov This sustainable method operates under mild conditions and tolerates a wide variety of functional groups. nih.gov In another approach, copper and nickel catalysts have been used to selectively synthesize 2,4- and 3,4-diaryl substituted pyrroles from vinyl azides and aryl acetaldehydes under mild, neutral conditions. The choice of metal catalyst dictates the regioselectivity of the final product.

For the preparation of precursors to 2,4-dimethylpyrrole, such as 2,4-dimethyl-3,5-bis-alkoxycarbonyl-pyrrole, catalytic hydrogenation using noble metal catalysts is employed to reduce a nitroso intermediate, offering a more technologically advanced alternative to traditional reducing agents like zinc. google.com

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in the synthesis of pyrrole derivatives, often employed in classical reactions like the Paal-Knorr and Clauson-Kaas syntheses. mdpi.com These catalysts function by activating carbonyl groups or other functionalities, facilitating the key cyclization and condensation steps. A variety of Lewis acids have been explored, ranging from simple metal halides to more complex organometallic compounds.

Research has demonstrated the efficacy of numerous metal halides, including FeCl₃, CaCl₂, RuCl₃, CoCl₂, InCl₃, and ZrCl₄, in promoting the synthesis of N-substituted pyrroles. mdpi.com For instance, the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine, is significantly accelerated in the presence of a Lewis acid catalyst. mdpi.comchemscene.com The use of heterogeneous Lewis acid catalysts, such as silica-supported bismuth(III) chloride (BiCl₃/SiO₂) and polystyrene-supported aluminum trichloride (B1173362) (PS/AlCl₃), offers advantages in terms of catalyst recovery and reusability, which are critical for sustainable chemical processes. mdpi.com

In some cases, the active catalytic species may not be the metal ion itself but rather protons generated in situ from the hydrolysis of the Lewis acid. nih.gov This is particularly relevant in reactions involving weakly basic nucleophiles and α,β-unsaturated ketones. nih.gov Furthermore, synergistic effects have been observed when using a combination of Brønsted and Lewis acids, which can enhance the acidity of the Brønsted acid and promote reactions that are otherwise difficult, such as aromatic alkylation with unactivated tertiary alcohols. rsc.org The choice of Lewis acid can be critical for reaction efficiency and selectivity, with catalysts like scandium triflate (Sc(OTf)₃) and zinc iodide (ZnI₂) showing high activity under specific conditions. organic-chemistry.orgbeilstein-journals.org

| Lewis Acid Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Sc(OTf)₃ | Clauson–Kaas Synthesis | Effective at low catalyst loading (3 mol%) in 1,4-dioxane. | beilstein-journals.org |

| FeCl₃·7H₂O | Clauson–Kaas Synthesis | Economical and effective (2 mol%) in water, a green solvent. | beilstein-journals.org |

| ZnI₂ | From Dienyl Azides | Cost-effective catalyst for synthesizing 2,5-disubstituted pyrroles at room temperature. | organic-chemistry.org |

| BF₃•OEt₂ | Cyclization of N-Sulfonyl Vinylogous Carbamates | Promotes 5-exo-trig cyclization to form 2,3-disubstituted pyrroles. | nih.gov |

| BiCl₃/SiO₂ | Paal-Knorr Reaction | Efficient and reusable heterogeneous catalyst. | mdpi.com |

Transition Metal-Catalyzed Pathways

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrroles are no exception. mdpi.com These methods offer novel routes to substituted pyrroles, often with high levels of selectivity and functional group tolerance, through mechanisms like cross-coupling, C-H activation, and cyclization reactions. organic-chemistry.orgnih.gov

Palladium (Pd), ruthenium (Ru), and iron (Fe) catalysts have been utilized for the general synthesis of 2-substituted pyrroles with water and ethene as the only byproducts. organic-chemistry.org Gold (Au) catalysis is effective for the cascade hydroamination/cyclization of α-amino ketones with alkynes, providing a regioselective route to substituted pyrroles. organic-chemistry.org Manganese (Mn) catalysts mediate a dehydrogenative coupling of amino alcohols with keto esters, representing a catalytic version of the Knorr pyrrole synthesis that produces hydrogen gas as a byproduct. organic-chemistry.org

Rhodium (Rh) catalysts, such as Rh₂(O₂CC₃F₇)₄, have been shown to be highly effective in converting dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.org This method provides a mild and efficient pathway to various pyrrole structures. organic-chemistry.org The development of divergent synthesis strategies allows for the creation of different heterocyclic products, such as pyrroles or isoquinolines, from the same starting materials (ketoxime acetates and ynals) simply by switching the transition metal catalyst and reaction conditions. nih.gov

| Transition Metal | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | Pincer-type complexes | Dehydrogenative coupling | Synthesizes substituted pyrroles from secondary alcohols and amino alcohols. | organic-chemistry.org |

| Gold (Au) | Gold(I) complexes | Cascade hydroamination/cyclization | High regioselectivity, wide functional group tolerance. | organic-chemistry.org |

| Manganese (Mn) | Well-defined Mn catalyst | Dehydrogenative coupling (Knorr type) | Forms hydrogen as a byproduct. | organic-chemistry.org |

| Rhodium (Rh) | Rh₂(O₂CC₃F₇)₄ | From Dienyl Azides | Mild, room temperature reaction for 2,4,5-trisubstituted pyrroles. | organic-chemistry.org |

| Palladium (Pd) | Pd₂(dba)₃ | Intramolecular Heck Reaction | Key step in the synthesis of complex marine drugs containing heterocyclic systems. | mdpi.com |

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as a significant tool in green and sustainable chemistry, often serving dual roles as solvents and catalysts in organic synthesis. publish.csiro.auresearchgate.net Their unique properties, such as low vapor pressure, thermal stability, and tunable solvency, make them attractive alternatives to conventional volatile organic solvents. researchgate.net In pyrrole synthesis, ILs can facilitate reactions, improve yields, and simplify product isolation. publish.csiro.auresearchgate.net

The Paal-Knorr condensation has been successfully carried out in various imidazolium-based ionic liquids, such as 1-Butyl-3-methylimidazolium Iodide ([BMIm]I), which can lead to improved yields and shorter reaction times under mild conditions. researchgate.net Acidic ionic liquids, for example, 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) ([HMIM]HSO₄), have been used as catalysts for the synthesis of pyrrole derivatives. researchgate.net Some ILs can also be supported on nanoparticles, such as nano-Fe₃O₄, creating highly effective and recyclable catalysts for pyrrole synthesis under solvent-free conditions. publish.csiro.au

The use of ILs like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) can also influence the selectivity of reactions, enabling highly regioselective N-substitution of the pyrrole ring with various electrophiles. organic-chemistry.org The recyclability of many ionic liquids is a key advantage, contributing to more sustainable and economical synthetic processes. researchgate.net

| Ionic Liquid | Abbreviation | Role | Application in Pyrrole Synthesis | Reference |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium Iodide | [BMIm]I | Solvent | Paal-Knorr condensation. | researchgate.net |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | [Bmim][PF₆] | Solvent | Highly regioselective N-substitution of pyrrole. | organic-chemistry.org |

| 1-hexyl-3-methylimidazolium hydrogen sulfate | [HMIM]HSO₄ | Catalyst | Mild and efficient synthesis of pyrrole derivatives. | researchgate.net |

| Nano-Fe₃O₄-supported Lewis acidic IL | N/A | Catalyst | Effective and recyclable catalyst under solvent-free sonication. | publish.csiro.au |

| N-methyl-2-pyrrolidonium hydrogen sulfate | [H-NMP][HSO₄] | Catalyst | Green synthesis of N-aryl pyrroles in water or under solvent-free conditions. | publish.csiro.au |

Regio- and Chemoselectivity Control in Substitution Patterns

Controlling the substitution pattern on the pyrrole ring is paramount for the synthesis of a specific isomer like this compound. The inherent electronic properties of the pyrrole ring dictate its reactivity towards electrophiles. Electrophilic aromatic substitution (EAS) on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position. echemi.comstackexchange.compearson.com This preference is due to the greater stabilization of the cationic intermediate (σ-complex) formed upon attack at the α-position, which can be described by three resonance structures, compared to only two resonance structures for the intermediate formed by attack at the β-position. echemi.comstackexchange.com

While the intrinsic reactivity of the pyrrole nucleus favors C2 substitution, achieving substitution at other positions, or controlling chemoselectivity between different functional groups, requires strategic manipulation of substrates and reaction conditions.

Key strategies for controlling selectivity include:

Directing Groups: The presence of existing substituents on the pyrrole ring can direct incoming electrophiles to specific positions. Electron-withdrawing groups can deactivate the ring and alter the typical substitution pattern, while bulky groups at the C2 or N1 positions can sterically hinder attack and favor substitution at less hindered positions like C3 or C4.

Catalyst and Solvent Choice: As demonstrated in the synthesis of pyrroles versus isoquinolines from the same precursors, the choice of catalyst and solvent can completely switch the reaction pathway and, therefore, the resulting regiochemistry. nih.gov

N-Substitution: The use of ionic liquids has been shown to afford highly regioselective N-substitution of pyrrole, providing a method to functionalize the nitrogen atom specifically. organic-chemistry.org

Cycloaddition Reactions: Stepwise construction of the pyrrole ring, for example through [3+2] cycloaddition reactions using reagents like tosylmethyl isocyanide (TosMIC), allows for the pre-determined placement of substituents, offering excellent control over the final substitution pattern. nih.gov

By carefully selecting the synthetic route—whether through substitution on a pre-formed pyrrole ring or by constructing the ring from acyclic precursors—chemists can achieve the desired regio- and chemoselectivity required for complex targets.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route for this compound from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure the process is safe, efficient, economical, and sustainable.

Process Optimization: The initial phase involves optimizing the reaction conditions to maximize yield and minimize costs. This can be achieved systematically using methodologies like Design of Experiments (DoE), which includes Plackett-Burman designs to screen for key factors and response surface methodology to fine-tune their optimal levels. nih.gov Key parameters to optimize include:

Catalyst Loading: Minimizing the amount of catalyst, especially if it is a precious metal, without sacrificing efficiency is crucial. organic-chemistry.org

Reaction Time and Temperature: Reducing reaction times and using lower temperatures save energy and can prevent the formation of byproducts.

Concentration of Reactants: Optimizing reactant concentrations can maximize throughput and yield.

Scale-Up Considerations:

Catalyst Selection and Recyclability: For large-scale operations, heterogeneous catalysts are highly preferred over homogeneous ones. mdpi.com Catalysts supported on solid matrices (e.g., silica, polymers) can be easily separated from the reaction mixture by filtration and can often be reused for multiple cycles, significantly reducing waste and cost. mdpi.com The stability and reusability of such catalysts are critical performance indicators. mdpi.com

Solvent Choice: The choice of solvent is critical. Ideal industrial solvents are low-cost, non-toxic, non-flammable, and easily recyclable. Green solvents like water or, in some cases, recyclable ionic liquids, are increasingly favored over traditional volatile organic compounds. beilstein-journals.orgpublish.csiro.au Solvent-free conditions, where possible, represent an ideal scenario. publish.csiro.au

Heat Transfer: Reactions that are exothermic or require significant heating can pose challenges on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more complex. Proper reactor design is essential to maintain temperature control and ensure safety.

Workup and Purification: The isolation and purification of the final product must be efficient and scalable. Methods like crystallization are often preferred over chromatography on a large scale due to cost and solvent consumption.

Atom Economy: Synthetic routes with high atom economy, such as cycloaddition or domino reactions that incorporate most of the atoms from the reactants into the final product, are inherently more efficient and produce less waste. researchgate.net

By addressing these optimization and scale-up challenges, a laboratory synthesis can be transformed into a viable industrial process for the production of this compound.

Mechanistic Elucidation of 2,4 Dimethyl 3 Butylpyrrole Formation and Reactions

Detailed Reaction Mechanisms of Key Synthetic Routes

The formation of the 2,4-Dimethyl-3-butylpyrrole ring can be achieved through several classical synthetic methods. The Paal-Knorr synthesis and the Hantzsch pyrrole (B145914) synthesis are two of the most prominent and well-studied routes.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgrgmcet.edu.in For the synthesis of this compound, the required starting material would be 3-butylheptane-2,6-dione, which reacts with an amine. The reaction is typically conducted under neutral or weakly acidic conditions, as a pH below 3 can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism, elucidated by V. Amarnath et al. in 1991, proceeds as follows:

One of the carbonyl groups of the 1,4-diketone is protonated under acidic conditions. uctm.edu

The primary amine performs a nucleophilic attack on this activated carbonyl carbon, forming a hemiaminal intermediate. uctm.eduwikipedia.org

The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is the rate-determining step of the reaction. alfa-chemistry.com

This cyclization results in a 2,5-dihydroxytetrahydropyrrole derivative. uctm.eduwikipedia.org

Subsequent dehydration steps, involving the elimination of two water molecules, lead to the formation of the aromatic pyrrole ring. wikipedia.org

An important finding by Amarnath was that different diastereomers of 3,4-disubstituted-2,5-hexanediones react at unequal rates, which ruled out earlier proposed mechanisms involving a common enamine intermediate before the rate-determining cyclization step. organic-chemistry.org

Hantzsch Pyrrole Synthesis

Another versatile method is the Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch. wikipedia.org This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgwikipedia.org

The established mechanism for the Hantzsch synthesis involves several key steps:

The primary amine first reacts with the β-ketoester to form an enamine intermediate. wikipedia.orgquimicaorganica.org

The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org An alternative mechanism has been proposed where the enamine attacks the α-carbon of the haloketone in a nucleophilic substitution. wikipedia.org

The resulting intermediate undergoes condensation with the loss of a water molecule to form an imine. wikipedia.org

An intramolecular nucleophilic attack follows, leading to the formation of the five-membered ring. wikipedia.org

Finally, the elimination of a hydrogen atom and rearrangement of the double bonds within the ring yield the stable, aromatic pyrrole product. wikipedia.org

Kinetic Studies of Pyrrole Ring Formation

Kinetic studies have been instrumental in understanding the intricacies of pyrrole synthesis, particularly for the Paal-Knorr reaction. Research by Amarnath and colleagues provided crucial insights by studying the cyclization rates of meso- and dl-3,4-diethyl-2,5-hexanediones. organic-chemistry.org

Their work demonstrated that these stereoisomers cyclize at different rates, and the stereochemistry of the unreacted dione (B5365651) is preserved throughout the reaction. organic-chemistry.org This observation was critical because if the reaction proceeded through an enamine intermediate before the cyclization (the rate-determining step), both isomers would react at the same rate via a common intermediate. organic-chemistry.orgwikipedia.org Therefore, these findings supported a mechanism where the cyclization of a hemiaminal is the rate-limiting step, as this step preserves the stereochemical integrity of the starting dione. organic-chemistry.orgalfa-chemistry.com

The reaction is accelerated by weak acids like acetic acid, which facilitate the initial protonation of the carbonyl group, making it more electrophilic for the amine attack. organic-chemistry.org

Transition State Analysis and Reaction Pathway Mapping

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the reaction pathways and transition states of pyrrole formation. For cycloaddition reactions that form pyrrole derivatives, analysis shows that the process often occurs via a one-step, asynchronous mechanism. mdpi.com

In these pathways, a pre-reaction complex is typically formed first, which is associated with a decrease in the Gibbs free energy. mdpi.com The system then proceeds through a single transition state to form the product. mdpi.com Analysis of the transition state geometry reveals that the new single bonds are not formed simultaneously. mdpi.com For instance, in a 1,3-dipolar cycloaddition leading to a pyrrole-containing structure, the distance between one pair of reacting atoms in the transition state can be significantly shorter than the other, confirming an asynchronous bond formation process. mdpi.com The Gibbs free energy of activation represents the kinetic barrier to the reaction. mdpi.com

Influence of Substituents on Reaction Energetics and Selectivity

The nature of the substituents on the starting materials has a profound effect on the reaction rates, energetics, and selectivity of pyrrole synthesis.

In the Paal-Knorr synthesis, Amarnath's group investigated the effect of different aryl substituents on the amine. organic-chemistry.org They compared the rates of cyclization for amines substituted with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro). The results consistently showed that the electron-withdrawing nitro group increased the reaction rate, while the electron-donating methoxy (B1213986) group had a negative effect on the cyclization rate. organic-chemistry.org This might seem counterintuitive, as an electron-withdrawing group would decrease the basicity of the amine. However, the effect is explained by the stability of the intermediates and the nucleophilicity of the imine nitrogen in the proposed mechanism. organic-chemistry.org

The electronic properties of substituents also influence the efficiency of modern, transition-metal-catalyzed pyrrole syntheses from precursors like dienyl azides. organic-chemistry.org Studies on newly designed pyrrole derivatives using DFT have shown that substituents significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netdntb.gov.ua For example, a strong electron-withdrawing group like NO2 lowers the LUMO energy level, indicating greater ease of electron injection and higher resistance to oxidation. researchgate.net This manipulation of electronic properties through substitution is a key strategy for designing pyrroles with specific characteristics. nih.gov

The following table summarizes the qualitative effect of substituents on the reaction rate of the Paal-Knorr synthesis based on research findings. organic-chemistry.org

| Substituent on Amine | Electronic Effect | Observed Effect on Reaction Rate |

| p-Nitro | Electron-Withdrawing | Positive (Rate increase) |

| p-Methoxy | Electron-Donating | Negative (Rate decrease) |

| Hydrogen (Aniline) | Neutral (Reference) | Baseline |

| Methyl (Methylamine) | Electron-Donating | Varies, but generally slower than with ammonia |

Advanced Structural Characterization and Spectroscopic Analysis of 2,4 Dimethyl 3 Butylpyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,4-Dimethyl-3-butylpyrrole. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's covalent framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the number and environment of protons. For this compound, distinct signals are expected for the N-H proton, the single aromatic C-H proton on the pyrrole (B145914) ring, the two methyl groups, and the butyl chain protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. rsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the butyl chain (e.g., between the α-CH₂ and β-CH₂ protons), confirming its structure. It would also confirm the absence of coupling for the isolated aromatic proton at the C5 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, correlating ¹H and ¹³C chemical shifts through one-bond J-coupling. sdsu.eduepfl.ch It allows for the definitive assignment of each protonated carbon in the pyrrole ring and the alkyl substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons, which are not observed in HSQC. For instance, HMBC would show correlations from the methyl protons at C2 and C4 to the respective ring carbons they are attached to, as well as to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, regardless of whether they are connected through bonds. For a relatively small molecule like this compound, NOESY can confirm the substitution pattern by showing correlations between protons on adjacent substituents, such as between the C4-methyl protons and the α-methylene protons of the C3-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| 1 | N-H | ~7.5 - 8.5 (broad) | - | H5, C2-CH₃ |

| 2 | C | - | ~125 | H5, C4-CH₃ |

| 2-Me | CH₃ | ~2.2 | ~12 | C2, C3 |

| 3 | C | - | ~118 | C2-CH₃, C4-CH₃, Butyl-α-CH₂ |

| 3-Butyl-α | CH₂ | ~2.4 | ~25 | C3, C4, C5 |

| 3-Butyl-β | CH₂ | ~1.5 | ~34 | - |

| 3-Butyl-γ | CH₂ | ~1.4 | ~22 | - |

| 3-Butyl-δ | CH₃ | ~0.9 | ~14 | - |

| 4 | C | - | ~120 | C5, C2-CH₃, Butyl-α-CH₂ |

| 4-Me | CH₃ | ~2.1 | ~11 | C3, C4, C5 |

| 5 | C-H | ~6.5 | ~108 | C4, C2-CH₃, C4-CH₃ |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edunih.gov

For a derivative like this compound, obtaining a suitable single crystal would allow for the direct visualization of its molecular geometry. Key structural parameters that would be determined include:

Pyrrole Ring Planarity: Confirmation of the aromatic pyrrole ring's planarity.

Bond Lengths and Angles: Precise measurement of C-C, C-N, and C-H bond lengths and angles within the pyrrole core and the alkyl substituents. These values provide insight into the electronic nature of the substituted ring.

Conformation of the Butyl Group: Determination of the preferred torsion angles of the butyl chain in the crystalline state, revealing its solid-state conformation.

Intermolecular Interactions: Analysis of the crystal packing would reveal non-covalent interactions, such as hydrogen bonding involving the N-H group and van der Waals forces between the alkyl chains, which govern the supramolecular architecture. iucr.org

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact elemental composition of a molecule and for studying its fragmentation behavior upon ionization.

Elemental Composition: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₁₀H₁₇N), HRMS would confirm the molecular weight and distinguish it from other isomers or compounds with the same nominal mass.

Fragmentation Pathways: In techniques like electron ionization (EI), the molecule is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak (M⁺) and several fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include:

Loss of a Propyl Radical: A common fragmentation for butyl chains is the loss of a propyl radical (•C₃H₇) via cleavage of the β-bond, leading to a stable resonance-stabilized cation.

Loss of an Ethyl Radical: Cleavage of the α-bond can lead to the loss of an ethyl group from the butyl chain.

McLafferty Rearrangement: If applicable, this process involves the transfer of a gamma-hydrogen from the alkyl chain to the pyrrole ring, followed by cleavage.

Ring Fragmentation: At higher energies, the pyrrole ring itself can fragment.

Studying these pathways helps to confirm the substitution pattern, as the nature and position of the substituents significantly influence how the molecule breaks apart. nih.gov

Table 2: Expected HRMS Fragmentation Data for this compound (C₁₀H₁₇N)

| Ion | Proposed Fragment | Calculated m/z |

| [M]⁺ | C₁₀H₁₇N⁺ | 151.1361 |

| [M-15]⁺ | [M-CH₃]⁺ | 136.1126 |

| [M-29]⁺ | [M-C₂H₅]⁺ | 122.0970 |

| [M-43]⁺ | [M-C₃H₇]⁺ | 108.0813 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can provide insights into molecular symmetry and conformation. researchgate.net

For this compound, the key vibrational modes include:

N-H Stretch: A characteristic sharp to medium-intensity band is expected in the IR spectrum around 3400 cm⁻¹, corresponding to the N-H stretching vibration. Its exact position can be sensitive to hydrogen bonding. dtic.mil

C-H Stretches: Aromatic C-H stretching from the single proton on the ring appears just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and butyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C-N Ring Stretches: The pyrrole ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The substitution pattern influences the exact frequencies and intensities of these bands.

C-H Bending: Aliphatic C-H bending modes (scissoring, wagging, twisting) for the CH₂ and CH₃ groups are found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the symmetric vibrations of the pyrrole ring and the C-C backbone of the alkyl chain can give rise to strong Raman signals. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Ring Stretch | 1500 - 1600 | Medium-Strong |

| C-N Ring Stretch | 1400 - 1500 | Medium |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org The optical properties of pyrroles are dominated by π → π* transitions within the aromatic ring. researchgate.net

UV-Visible Absorption: Substituted pyrroles typically exhibit strong absorption bands in the ultraviolet region, generally below 300 nm. researchgate.net The absorption spectrum of this compound is expected to show one or more intense peaks corresponding to π → π* transitions. The alkyl substituents (dimethyl and butyl) act as weak auxochromes, causing a slight bathochromic (red) shift compared to unsubstituted pyrrole. The solvent environment can also influence the position and shape of these absorption bands.

Fluorescence Emission: While many simple pyrroles are weakly fluorescent, derivatization can enhance emission properties. nih.gov Upon excitation at a wavelength corresponding to its absorption band, this compound may exhibit fluorescence. An emission spectrum would reveal the wavelength of maximum emission and the quantum yield, which is a measure of the efficiency of the fluorescence process. The difference between the absorption and emission maxima is known as the Stokes shift. These properties are highly dependent on the molecular structure and its interaction with the surrounding environment. rsc.org

Chiroptical Studies (if applicable to specific derivatives or stereoselective syntheses)

Chiroptical techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. rsc.org

The parent molecule, this compound, is achiral and therefore would not exhibit any chiroptical activity.

However, chiroptical studies would become highly relevant for derivatives of this compound where a stereocenter is introduced. This could be achieved through several synthetic strategies:

Chiral Substituents: If the n-butyl group at the C3 position were replaced with a chiral group, such as a sec-butyl or another chiral alkyl chain, the resulting molecule would be chiral.

Stereoselective Synthesis: Synthetic routes that create axially chiral pyrrole systems could also lead to optically active derivatives. rsc.orgnih.gov

For such chiral derivatives, CD spectroscopy would measure the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature related to the molecule's absolute configuration. If the chiral derivative is also fluorescent, CPL spectroscopy could be used to measure the differential emission of left- and right-circularly polarized light, offering further insight into the nature of the excited state of the chiral molecule. nih.govresearcher.life

Reactivity Profiles and Derivatization Strategies of 2,4 Dimethyl 3 Butylpyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is the hallmark of pyrrole chemistry. In polysubstituted pyrroles like 2,4-dimethyl-3-butylpyrrole, the position of substitution is governed by the directing effects of the existing groups. Pyrroles preferentially undergo substitution at the α-positions (C-2 and C-5) due to the superior resonance stabilization of the resulting cationic intermediate. pearson.comonlineorganicchemistrytutor.comquora.com In the case of this compound, the C-2 and C-4 positions are blocked by methyl groups, and the C-3 position is occupied by the butyl group. This leaves the C-5 position as the sole unsubstituted α-carbon, making it the primary and highly favored site for electrophilic attack. The combined electron-donating influence of the three alkyl groups significantly activates this position.

The halogenation of this compound is predicted to occur selectively at the C-5 position. Due to the high reactivity of the pyrrole ring, mild halogenating agents are typically employed to prevent polymerization or the formation of polyhalogenated products. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for bromination and chlorination, respectively, often used in solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) at or below room temperature.

Table 1: Predicted Halogenation Reactions of this compound

| Reaction | Electrophile | Reagent/Conditions | Predicted Product |

|---|---|---|---|

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) in THF, 0°C | 5-Bromo-2,4-dimethyl-3-butylpyrrole |

| Chlorination | Cl⁺ | N-Chlorosuccinimide (NCS) in CCl₄, rt | 5-Chloro-2,4-dimethyl-3-butylpyrrole |

Nitration of the pyrrole ring requires careful selection of reagents to avoid the degradation that occurs with strong acidic media like a mixture of nitric and sulfuric acids. A common and milder method for nitrating sensitive heterocyclic compounds is the use of nitric acid in acetic anhydride (B1165640). researchgate.net This reaction is typically performed at low temperatures to control its exothermicity. For this compound, this method is expected to yield the 5-nitro derivative.

Table 2: Predicted Nitration of this compound

| Reaction | Electrophile | Reagent/Conditions | Predicted Product |

|---|

Friedel-Crafts reactions provide a means to introduce alkyl or acyl groups onto the pyrrole ring. wikipedia.org Given the substitution pattern of this compound, these reactions will exclusively target the C-5 position. Friedel-Crafts acylation is generally preferred over alkylation because it is less prone to polysubstitution and carbocation rearrangements. organic-chemistry.org The reaction involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). sigmaaldrich.com The resulting acylpyrrole is less reactive than the starting material, preventing further reactions. Studies on 2,4-dimethylpyrrole (B27635) have shown successful Friedel-Crafts alkylation, indicating that the C-5 position is indeed reactive towards such transformations. acs.org

Table 3: Predicted Friedel-Crafts Reactions at the C-5 Position

| Reaction Type | Reagent | Catalyst | Predicted Product |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | 5-Acetyl-2,4-dimethyl-3-butylpyrrole |

| Acylation | Acetic anhydride ((CH₃CO)₂O) | SnCl₄ | 5-Acetyl-2,4-dimethyl-3-butylpyrrole |

Reactions at the Pyrrolic Nitrogen (N-H functionalization)

The nitrogen atom in this compound possesses a hydrogen atom that is weakly acidic and can be removed by a suitable base. The resulting pyrrolide anion is a potent nucleophile, facilitating a range of N-functionalization reactions. This is a common strategy for installing protecting groups or for synthesizing N-substituted pyrroles with altered electronic properties and solubility. Common bases used for deprotonation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or organometallic reagents.

Table 4: Representative N-H Functionalization Reactions

| Reaction Type | Reagent | Base/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Iodomethane (CH₃I) | NaH in THF | 1,2,4-Trimethyl-3-butylpyrrole |

| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | 1-Acetyl-2,4-dimethyl-3-butylpyrrole |

Transformations of the Butyl Side Chain

The butyl group at the C-3 position offers another site for chemical modification, although its reactivity is generally lower than that of the pyrrole ring itself. Analogous to the side-chain oxidation of alkylbenzenes, the carbon atom of the butyl group attached directly to the pyrrole ring (the "pyrrolic" position) is susceptible to oxidation. unizin.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can potentially oxidize this position, provided it bears at least one hydrogen atom. pressbooks.pub This would likely lead to the formation of a ketone. Free-radical halogenation of the side chain is generally not feasible, as the highly reactive pyrrole ring would be attacked preferentially.

Table 5: Potential Transformations of the Butyl Side Chain

| Reaction Type | Reagent/Conditions | Potential Product |

|---|

Metalation and Organometallic Reactivity

In addition to N-H deprotonation, the C-H bond at the C-5 position can undergo metalation with strong organometallic bases, such as n-butyllithium (n-BuLi). This process, known as lithiation, generates a highly nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups at the C-5 position. This two-step sequence of metalation followed by electrophilic quench is a powerful tool for the synthesis of specifically substituted pyrroles.

Table 6: Metalation and Subsequent Reactions

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | 2,4-Dimethyl-3-butyl-5-lithiopyrrole | Carbon dioxide (CO₂) | 2,4-Dimethyl-3-butyl-1H-pyrrole-5-carboxylic acid |

| n-Butyllithium (n-BuLi) | 2,4-Dimethyl-3-butyl-5-lithiopyrrole | Dimethylformamide (DMF) | 2,4-Dimethyl-3-butyl-1H-pyrrole-5-carbaldehyde |

Oxidation and Reduction Chemistry of the Pyrrole Nucleus

The reactivity of the pyrrole nucleus is heavily influenced by its electron-rich nature, making it susceptible to oxidation. Alkyl substituents, such as those in this compound, further increase the electron density of the ring, enhancing its sensitivity to oxidizing agents.

Oxidation:

The oxidation of alkylated pyrroles can lead to a variety of products depending on the oxidant used and the reaction conditions. Common outcomes include polymerization or the formation of pyrrolinones and maleimides.

Autoxidation: In the presence of air and light, electron-rich pyrroles can undergo slow oxidation, often leading to the formation of dark, polymeric materials. The alkyl groups at the 2, 3, and 4 positions would be expected to increase this susceptibility.

Chemical Oxidation: Strong oxidizing agents like hydrogen peroxide, chromic acid, or potassium permanganate can lead to the cleavage of the pyrrole ring. Milder oxidizing agents, however, can result in the formation of oxo-derivatives. For instance, oxidation may yield substituted pyrrolin-2-ones or maleimides. The specific products formed would depend on which positions on the pyrrole ring are most susceptible to attack.

Reduction:

The aromatic pyrrole ring is generally resistant to reduction. However, under specific conditions, it can be reduced to pyrrolidines (the fully saturated analog) or pyrrolines (partially saturated).

Catalytic Hydrogenation: This is a common method for reducing the pyrrole ring. High pressures of hydrogen gas in the presence of catalysts like rhodium on carbon, ruthenium, or Raney nickel are typically required. The complete reduction would convert this compound into 2,4-Dimethyl-3-butylpyrrolidine.

Chemical Reduction: Reduction using metals in acidic media, such as zinc in acetic acid, can also be employed. This method can sometimes offer different selectivity compared to catalytic hydrogenation, potentially allowing for the isolation of partially reduced pyrroline (B1223166) intermediates.

| Transformation | Typical Reagents & Conditions | Expected Product Class |

| Oxidation | Air/Light | Polymeric materials |

| H₂O₂, CrO₃, KMnO₄ | Ring-opened products, Maleimides | |

| Mild Oxidants (e.g., peroxy acids) | Pyrrolinones | |

| Reduction | H₂ / Rh-C, Ru, Raney Ni (High Pressure) | Pyrrolidines |

| Zn / Acetic Acid | Pyrrolines, Pyrrolidines |

Role as a Synthetic Building Block in Complex Molecule Construction

Pyrroles are fundamental building blocks in the synthesis of many important macrocycles, most notably porphyrins, which are the core of heme and chlorophyll. Substituted pyrroles are used to construct specific isomers of porphyrins and related structures. A trialkyl-substituted pyrrole like this compound, which has a free α-position (position 5), is theoretically a suitable precursor for such syntheses.

Porphyrin Precursors and Macrocycles:

The construction of porphyrins typically involves the acid-catalyzed condensation of pyrroles with aldehydes or their equivalents. The general process, often referred to as a [4+4] condensation (four pyrrole units), leads to a porphyrinogen (B1241876) intermediate, which is then oxidized to the aromatic porphyrin.

A compound like this compound could theoretically be used in several ways:

Self-Condensation: In the presence of an appropriate one-carbon source (like formaldehyde), it could self-condense to form a symmetrically substituted porphyrin. The resulting porphyrin would have methyl and butyl groups alternating around the periphery.

Mixed Condensation: It could be condensed with another pyrrole derivative and an aldehyde. This is a common strategy to create unsymmetrically substituted porphyrins. The specific nature of the other pyrrole would determine the final substitution pattern of the macrocycle.

The general reaction scheme for porphyrin synthesis involves the formation of a porphyrinogen, which is a reduced, non-aromatic macrocycle. This intermediate is unstable and is typically oxidized in situ or in a subsequent step to yield the stable, aromatic porphyrin.

| Synthetic Target | General Method | Role of this compound | Key Intermediate | Final Step |

| Symmetrically Substituted Porphyrin | Acid-catalyzed self-condensation with a C1 source (e.g., HCHO) | Sole pyrrole source | Porphyrinogen | Oxidation (e.g., with DDQ or air) |

| Unsymmetrically Substituted Porphyrin | Acid-catalyzed mixed condensation with other pyrroles and aldehydes | One of multiple pyrrole building blocks | Porphyrinogen | Oxidation (e.g., with DDQ or air) |

While these principles are well-established for a wide range of alkylpyrroles, the absence of specific literature for this compound means that its actual utility and reactivity in these complex syntheses remain undocumented.

Theoretical and Computational Investigations of 2,4 Dimethyl 3 Butylpyrrole

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No MD simulation studies detailing the dynamic behavior, solvation, or intermolecular interactions of 2,4-Dimethyl-3-butylpyrrole could be located.

Quantum Chemical Predictions of Reaction Pathways and Energy Barriers

There is no available research that computationally predicts reaction mechanisms, transition states, or energy barriers for reactions involving this compound. nih.govnih.gov

Due to the lack of specific data, creating an article with the required detailed research findings and data tables would necessitate the fabrication of information, which would be scientifically inaccurate.

Ligand Field Theory and Electronic Structure of Metal Complexes Incorporating Pyrrole (B145914) Ligands

While specific theoretical and computational studies on metal complexes of this compound are not extensively available in the public domain, the principles of Ligand Field Theory (LFT) can be applied to understand the electronic structure of hypothetical or potential metal complexes incorporating this substituted pyrrole ligand. LFT provides a framework for describing the bonding, orbital arrangement, and other characteristics of coordination complexes. wikipedia.org It is an extension of molecular orbital theory applied to transition metal complexes and evolved from the earlier crystal field theory. wikipedia.orgbritannica.com

The interaction between a transition metal ion and the ligands surrounding it is at the core of LFT. This interaction is not purely electrostatic, as assumed in crystal field theory, but also involves a degree of orbital overlap and covalent bonding. britannica.com For a pyrrole-based ligand like this compound, the nitrogen atom's lone pair of electrons can be donated to the metal center, forming a sigma (σ) bond. The aromatic π-system of the pyrrole ring can also participate in π-bonding (pi-bonding) with the metal d-orbitals. wikipedia.org

The pyrrole ring is an aromatic, five-membered heterocycle with a planar structure. chemistnotes.com The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic sextet, which consists of six π-electrons delocalized over the ring. chemistnotes.comlibretexts.org This delocalization contributes to the stability of the pyrrole ring. wikipedia.org

When a pyrrole derivative coordinates to a metal ion, the energies of the metal's d-orbitals, which are degenerate (of equal energy) in the free ion, are split into different energy levels. britannica.comfiveable.me The pattern and magnitude of this splitting depend on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the ligands. wikipedia.orgfiveable.melibretexts.org This energy difference between the split d-orbitals is known as the ligand field splitting parameter (Δ). fiveable.me

The electronic structure of a metal complex, including its magnetic properties and color, is a direct consequence of this d-orbital splitting. britannica.comfiveable.me For instance, the colors of many transition metal complexes arise from electronic transitions between the split d-orbitals, which often correspond to energies in the visible region of the electromagnetic spectrum. britannica.com

The nature of the substituents on the pyrrole ring, in this case, the two methyl groups and one butyl group, can influence the electronic properties of the ligand. These alkyl groups are generally considered electron-donating, which can increase the electron density on the pyrrole ring and potentially affect the strength of the metal-ligand bond. This, in turn, could influence the magnitude of the ligand field splitting.

In the absence of specific experimental or computational data for metal complexes of this compound, the following table provides a generalized summary of the key concepts of Ligand Field Theory applicable to such complexes.

| Concept | Description | Relevance to Pyrrole Complexes |

| d-Orbital Splitting | In the presence of ligands, the degeneracy of the metal d-orbitals is lifted, resulting in orbitals of different energies. britannica.comfiveable.me | The nitrogen atom and potentially the π-system of the this compound ligand would interact with the metal's d-orbitals, causing them to split in energy. |

| Ligand Field Splitting Parameter (Δ) | The energy difference between the split d-orbitals. fiveable.me Its magnitude depends on the metal ion, its oxidation state, and the ligand field strength. fiveable.me | The value of Δ would be influenced by the donor strength of the pyrrole nitrogen and the geometry of the complex. |

| Sigma (σ) and Pi (π) Bonding | Metal-ligand bonds can have both σ and π character. wikipedia.org | The pyrrole ligand can form a σ-bond through the nitrogen lone pair and can also engage in π-bonding interactions using its aromatic π-system. |

| Electronic Spectra | The absorption of light by a complex can promote an electron from a lower energy d-orbital to a higher energy d-orbital, giving rise to its color. britannica.com | The color of a this compound metal complex would be determined by the magnitude of its d-orbital splitting (Δ). |

| Magnetic Properties | The arrangement of electrons in the split d-orbitals determines whether a complex is paramagnetic (unpaired electrons) or diamagnetic (all electrons paired). This can lead to high-spin or low-spin configurations depending on the relative magnitudes of Δ and the electron pairing energy. fiveable.me | The magnetic properties of a complex with this compound would depend on the electron configuration in the split d-orbitals. |

Further theoretical and computational investigations would be necessary to determine the precise electronic structure and properties of metal complexes incorporating the this compound ligand. Such studies could involve quantum chemical calculations to model the geometry of the complexes, calculate the energies of the molecular orbitals, and predict their electronic spectra and magnetic properties.

Advanced Applications of 2,4 Dimethyl 3 Butylpyrrole in Chemical Research

Precursor in the Synthesis of Porphyrinoids and Related Macrocycles

Substituted pyrroles are the fundamental building blocks for the synthesis of porphyrinoids, a class of macrocycles that includes porphyrins, chlorins, and phthalocyanines. These molecules are distinguished by a large ring structure typically composed of four pyrrole-type rings linked by methine bridges. nih.gov The specific substituents on the pyrrole (B145914) precursors dictate the properties of the final macrocycle, such as its solubility, electronic absorption spectrum, and metal-coordinating ability.

While simple pyrroles and those with smaller alkyl groups like 2,4-dimethyl-3-ethylpyrrole are commonly used in the synthesis of various macrocyclic compounds, the use of 2,4-Dimethyl-3-butylpyrrole allows for the introduction of a larger, more sterically demanding alkyl group. sigmaaldrich.com This butyl group can enhance the solubility of the resulting porphyrinoid in nonpolar organic solvents and can create specific steric pockets around the macrocycle's core. The synthesis of these complex structures often involves the condensation of pyrrole precursors to form a linear tetrapyrrole, which is then cyclized. researchgate.net The instability of some pyrrole-containing macrocycles can be a significant challenge during synthesis, making the choice of substituents and reaction conditions crucial for achieving stable final products. nih.gov The strategic placement of the butyl group in this compound makes it a potentially valuable precursor for creating custom-designed porphyrinoids with tailored physical and chemical properties for applications in materials science and catalysis.

Component in Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring an N-H proton donor, a π-electron system, and hydrophobic alkyl groups, makes it an interesting component for building larger, ordered structures through self-assembly. Supramolecular chemistry relies on non-covalent interactions to form complex architectures from smaller molecular units. Pyrrole derivatives are known to participate in such assemblies, primarily through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net

Pyrrole units integrated into larger macrocyclic or cage-like structures can create cavities capable of encapsulating smaller "guest" molecules. The binding of a guest within a host is governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic effects. The butyl group on this compound contributes to the lipophilicity of any host structure it is part of, potentially favoring the binding of nonpolar guest molecules. While specific host-guest systems based solely on this compound are not extensively documented, its structural motifs are relevant to the design of synthetic receptors for molecular recognition.

The pyrrole N-H group is a versatile hydrogen bond donor, capable of interacting with various acceptors. A key interaction for pyrroles is the N-H···π bond, where the N-H group of one molecule points towards the electron-rich face of an adjacent pyrrole ring. This interaction is fundamental to the self-assembly of many pyrrole-based systems. Additionally, N-H groups can form hydrogen bonds with other acceptors like oxygen or nitrogen atoms if present in the system.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyrrole N-H | Pyrrole π-Cloud (N-H···π) | Primary interaction for self-assembly of pyrroles. |

| Hydrogen Bond | Pyrrole N-H | External Acceptor (e.g., O, N) | Formation of mixed-component networks. mdpi.com |

| van der Waals | Butyl & Methyl Groups | Adjacent Molecules | Contributes to packing efficiency and stability. |

Application as a Ligand in Coordination Chemistry and Catalysis

The deprotonated form of this compound, the 2,4-dimethyl-3-butylpyrrolide anion, can act as a ligand, binding to a metal center through its nitrogen atom. Such pyrrolide-based ligands are utilized in coordination chemistry to stabilize transition metals in various oxidation states and geometries. researchgate.net The electronic properties of the metal center and the steric environment around it can be fine-tuned by the substituents on the pyrrole ring. The two methyl groups and one butyl group on this ligand provide a specific steric profile that can enforce unusual coordination geometries or protect the metal center from unwanted side reactions.

Metal complexes of pyrrolide ligands are typically synthesized by reacting the neutral pyrrole with a strong base (like an organolithium reagent) to generate the pyrrolide anion, followed by the addition of a metal halide salt. The resulting complexes can be mononuclear, containing a single metal center, or polynuclear, forming dimeric or polymeric structures.

The characterization of these complexes relies on a suite of analytical techniques. NMR spectroscopy is used to elucidate the structure in solution, while single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths and angles within the coordination sphere. The specific arrangement of the methyl and butyl groups on the ligand would influence the spectroscopic signatures and the crystal packing of the metal complex.

Table 2: Representative Coordination Geometries for Metal-Pyrrolide Complexes

| Metal Center | Coordination Number | Typical Geometry | Research Context |

|---|---|---|---|

| Zirconium(IV) | 4 | Tetrahedral | Formation of mononuclear complexes like ZrL(CH₂Ph)₂. |

| Magnesium(II) | 4 | Distorted Tetrahedral | Can form dinuclear, double-helical structures. |

| Cobalt(I) | 4 or 5 | Square Planar or Trigonal Bipyramidal | Studied in pincer-type ligand frameworks. mdpi.com |

Pyrrole-based ligands are integral components of more complex ligand architectures, such as pincer ligands, which have shown significant promise in catalysis. utsa.edu Pincer ligands bind to a metal center through three points, providing high stability to the resulting complex. Iron complexes featuring pyrrole-based pincer ligands have been shown to be active catalysts for reactions such as the hydrosilylation of carbonyls and alkynes. utsa.edu

While direct catalytic applications of complexes derived specifically from the this compound ligand are not widely reported, its structural features are highly relevant. The steric bulk provided by the butyl and methyl groups can create a well-defined pocket around the metal's active site. This can enhance catalytic selectivity by controlling how substrates approach the metal center. Furthermore, the electron-donating nature of the alkyl groups can modulate the reactivity of the metal, influencing the rates of key catalytic steps such as oxidative addition and reductive elimination. The rational design of ligands is a cornerstone of modern catalyst development, and substituted pyrroles like this compound are valuable building blocks in this endeavor. mdpi.com

Role in Materials Science Research

The unique electronic and structural properties of the pyrrole ring make it a valuable building block in materials science. However, the specific contributions of this compound in this area are not documented in available research.

Precursors for Conducting Polymers and Organic Electronic Materials

The synthesis of conducting polymers from pyrrole and its derivatives is a well-established field. These materials are integral to the development of organic electronics. However, there is no specific research available that details the use of this compound as a monomer for the synthesis of conducting polymers. Consequently, data regarding the chemical synthesis and the specific properties of a hypothetical poly(this compound) are not available.

Use as a Spectroscopic Probe or Model Compound in Fundamental Chemical Studies

The inherent spectroscopic properties of pyrrole and its derivatives can make them useful as probes to investigate chemical environments or as model compounds to understand fundamental chemical processes. However, there is no available research that specifically describes the application of this compound in this capacity. Therefore, no data on its specific spectroscopic characteristics or its use in fundamental chemical studies could be found.

Future Research Directions and Concluding Outlook

Exploration of Novel Synthetic Routes and Methodologies

The synthesis of polysubstituted pyrroles like 2,4-Dimethyl-3-butylpyrrole often relies on classical methods such as the Knorr and Paal-Knorr syntheses. While effective, these methods can be limited by factors such as regioselectivity and the availability of starting materials. Future research will undoubtedly focus on the development of more elegant and efficient synthetic strategies.

One promising avenue is the exploration of multi-component reactions (MCRs) , which offer the advantage of constructing complex molecules in a single step from simple precursors. The development of a novel MCR for the one-pot synthesis of this compound and its analogs would represent a significant advancement in terms of atom economy and operational simplicity.

Furthermore, the application of transition-metal catalysis is poised to revolutionize pyrrole (B145914) synthesis. Methodologies involving palladium, copper, or gold catalysts could enable the construction of the this compound scaffold through C-H activation, cross-coupling reactions, or cycloaddition pathways. These approaches would offer greater flexibility in substrate scope and functional group tolerance.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Atom economy, step efficiency, reduced waste | Identification of suitable starting materials and catalysts |

| Transition-metal Catalysis | High regioselectivity, mild reaction conditions | Catalyst design, C-H activation strategies |

| Flow Chemistry | Improved safety, scalability, precise control | Reactor design, optimization of reaction parameters |

Investigation of Unexplored Reactivity Patterns

The reactivity of the pyrrole ring is well-established, being susceptible to electrophilic substitution. However, the specific influence of the 2,4-dimethyl and 3-butyl substituents on the reactivity of this compound warrants detailed investigation. Future studies should aim to systematically explore its behavior in a variety of chemical transformations.